Insulin-Mimetic Activity of Zn(3,2-HOPTO)₂ Complex Exceeds ZnSO₄ by 15‑Fold
The Zn(II) complex of 3-hydroxy-1-methyl-2(1H)-pyridinethione (Zn(3,2-HOPTO)₂) inhibited epinephrine‑stimulated free fatty acid (FFA) release from isolated rat adipocytes with IC₅₀ values in the micromolar range, exhibiting 15‑fold higher insulin‑mimetic activity than ZnSO₄, the positive control [1]. The activity was independent of the N‑1 alkyl chain length, indicating that the 3‑hydroxy‑2‑thione chelating motif is the primary pharmacophore [1].
| Evidence Dimension | Insulin‑mimetic activity (inhibition of FFA release) |
|---|---|
| Target Compound Data | IC₅₀ ~ micromolar range (Zn(3,2-HOPTO)₂ complex); activity 15× ZnSO₄ |
| Comparator Or Baseline | ZnSO₄ (positive control) – assigned relative activity of 1× |
| Quantified Difference | 15‑fold greater activity vs. ZnSO₄ |
| Conditions | In vitro FFA release assay; epinephrine‑stimulated rat adipocytes; dose‑dependent response |
Why This Matters
For researchers procuring a ligand scaffold to develop orally active insulin‑mimetic Zn(II) complexes, 3,2‑HOPTO provides a validated 15‑fold activity advantage over simple zinc salts, making it a superior starting point for medicinal‑chemistry optimization.
- [1] Katoh A, Yokoyama H, Matsumura Y, Yoshikawa Y, Yasui H, Sakurai H. Synthesis of metal complexes with 1‑substituted 3‑hydroxy‑2(1H)‑pyridinethiones and their insulin‑mimetic activities. Heterocycles. 2010;81(3):585‑600. doi:10.3987/COM-09-11862. View Source
